N-benzyl-N'-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]thiourea
Overview
Description
N-benzyl-N'-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]thiourea is a useful research compound. Its molecular formula is C22H20N4S and its molecular weight is 372.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 372.14086783 g/mol and the complexity rating of the compound is 479. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Novel Organic Compounds
Pyrazole derivatives, including compounds similar to N-benzyl-N'-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]thiourea, are synthesized for various applications in medicinal and organic chemistry. For instance, the synthesis of novel naphtho[1,2‐c]pyrazolebenzenesulfonylureas, thioureas, and their cyclized derivatives has been explored. These compounds were prepared through cyclization of thioureido groups, leading to thiazolidinone, thiazinone, and thiazoline derivatives (Faidallah & Makki, 1994).
Anticancer Activity
A significant area of application for thiourea derivatives is in the development of anticancer agents. Acyl thiourea derivatives bearing the pyrazole moiety have been synthesized and investigated for their anticancer activities. These compounds demonstrated significant toxicity on human colon, liver, and leukemia cancer cell lines, suggesting their potential utility in cancer treatment (Koca et al., 2013).
Antimicrobial and Anti-Proliferative Activities
The antimicrobial and anti-proliferative activities of thiourea derivatives linked to other heterocyclic compounds have also been studied. For example, thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety showed promising results against various microbial strains and cancer cell lines, highlighting their potential as antimicrobial and anticancer agents (Mansour et al., 2020).
Heterocyclic Synthesis
Furthermore, thiourea derivatives play a crucial role in the synthesis of heterocyclic compounds. Reactions with heterocyclic amidines led to the synthesis of new pyrazolo[1,5-c]-1,2,4-triazines, pyrazolo[1,5-a]-1,3,5-triazines, and pyrazolo[1,5-a]pyrimidines, expanding the toolkit of organic synthesis (Elnagdi et al., 1981).
Properties
IUPAC Name |
1-benzyl-3-[1-(naphthalen-1-ylmethyl)pyrazol-3-yl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4S/c27-22(23-15-17-7-2-1-3-8-17)24-21-13-14-26(25-21)16-19-11-6-10-18-9-4-5-12-20(18)19/h1-14H,15-16H2,(H2,23,24,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVLGEAQEYBLBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)NC2=NN(C=C2)CC3=CC=CC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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